![molecular formula C14H12F3N3O2S B2862435 1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318284-65-0](/img/structure/B2862435.png)
1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecule contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The trifluoromethyl group is attached to one of the carbon atoms in the ring, and the sulfonyl group is attached to another carbon atom in the ring. The nitrile group is attached to the carbon atom next to the sulfonyl group .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including N-arylation, Vilsmeier-Haack formylation, and Mannich reactions . The specific reactivity of this compound would depend on the substituents and reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Some properties that could be predicted for this compound include its polarity, solubility, and stability based on the functional groups present .Aplicaciones Científicas De Investigación
Synthetic Transformations and Catalytic Applications
The molecule belongs to the class of compounds that are often used in synthetic chemistry for the construction of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. For example, sulfones and pyrazoles, similar to the components of the target molecule, have been utilized in thermal, acid-catalyzed, and photolytic transformations to yield complex molecular architectures (Vasin et al., 2014). Additionally, the use of copper catalysts for the preparation of pyrazole derivatives highlights the potential catalytic roles these structures can play in facilitating bond formation, as seen in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles (Khazaei et al., 2021).
Potential in Drug Discovery and Material Science
The structural motifs present in 1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile are often seen in molecules with biological activity. For instance, compounds with pyrazole cores have been explored for their inhibitory activity against various enzymes, suggesting the potential use of the molecule for developing new therapeutics (Marini et al., 2012). Furthermore, sulfone derivatives have been employed in corrosion inhibition, hinting at applications in materials science to protect metals against degradation (Hameed et al., 2020).
Environmental and Catalytic Chemistry
The unique electronic properties conferred by the trifluoromethyl group, as part of the molecule's structure, have implications for environmental chemistry, particularly in the catalytic reduction of carbon dioxide. Ionic liquids, containing trifluoromethylsulfonyl groups, have demonstrated the ability to modulate the electrochemical reduction of CO2, suggesting that derivatives like 1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile could play a role in carbon capture and utilization strategies (Sun et al., 2014).
Propiedades
IUPAC Name |
1-methyl-5-[(2-methylphenyl)methylsulfonyl]-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2S/c1-9-5-3-4-6-10(9)8-23(21,22)13-11(7-18)12(14(15,16)17)19-20(13)2/h3-6H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJOJVFXTPGOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=C(C(=NN2C)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate](/img/structure/B2862352.png)

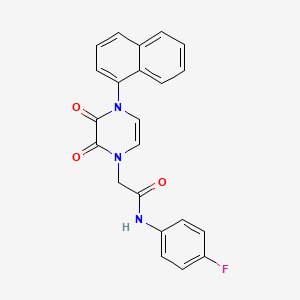
![1,4-Dioxaspiro[4.4]nonan-6-amine](/img/structure/B2862355.png)
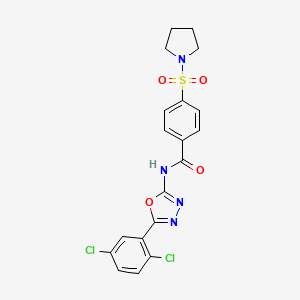
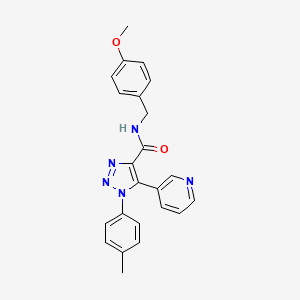
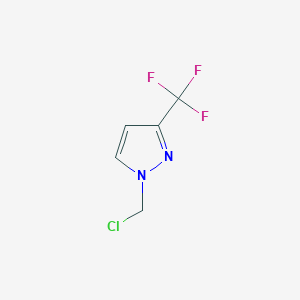
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide](/img/structure/B2862359.png)
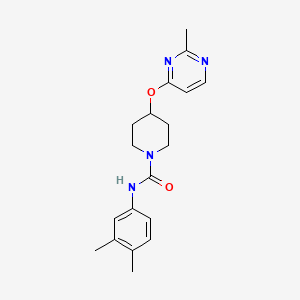
![1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2862361.png)


![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862372.png)
